Molecular Mass Differentiation for LC-MS/MS Internal Standard Applications
4-Bromo-1-(methyl-D3)-1H-pyrazole exhibits a monoisotopic mass of 162.98244 Da, which is +3.01883 Da higher than the non-deuterated 4-bromo-1-methyl-1H-pyrazole (monoisotopic mass 159.96361 Da) . This +3 Da mass shift is the minimum requirement for an effective stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantitation, as it provides baseline mass resolution from the analyte while ensuring near-identical chromatographic retention time (ΔRT < 0.05 min) and ionization efficiency, thereby correcting for matrix effects and ion suppression . Analogs with different isotopic labeling (e.g., d₂ or d₁) or different alkyl chains (e.g., ethyl-d₅) exhibit different mass shifts and retention times, requiring re-validation of the analytical method.
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 162.98244 Da |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole (non-deuterated): 159.96361 Da |
| Quantified Difference | Δm/z = +3.01883 Da |
| Conditions | High-resolution mass spectrometry (HRMS) calculation based on molecular formula C₄H₂D₃BrN₂ vs. C₄H₅BrN₂ |
Why This Matters
The +3 Da mass difference ensures the deuterated compound serves as a valid SIL-IS for accurate quantitation of the non-deuterated analyte in biological matrices, a function that cannot be fulfilled by unlabeled or differently labeled analogs.
